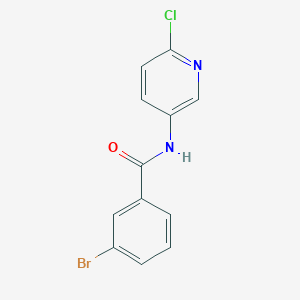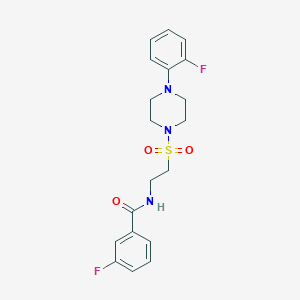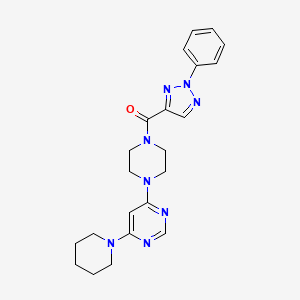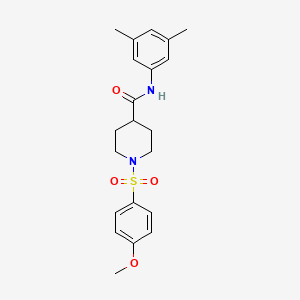
N-(furan-2-ylmethyl)-4-phenoxybenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(furan-2-ylmethyl)-4-phenoxybenzenesulfonamide is an organic compound that features a furan ring, a phenoxy group, and a sulfonamide group
Mécanisme D'action
Target of Action
N-(furan-2-ylmethyl)-4-phenoxybenzenesulfonamide, also known as N-[(furan-2-yl)methyl]-4-phenoxybenzene-1-sulfonamide, primarily targets the epidermal growth factor receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α, leading to cellular proliferation, differentiation, and survival .
Mode of Action
N-[(furan-2-yl)methyl]-4-phenoxybenzene-1-sulfonamide interacts with its target, EGFR, by inhibiting its activity . This inhibition disrupts the normal signaling pathways of EGFR, leading to changes in cellular processes such as cell proliferation and differentiation .
Biochemical Pathways
The action of N-[(furan-2-yl)methyl]-4-phenoxybenzene-1-sulfonamide affects the EGFR signaling pathway . This pathway plays a crucial role in controlling normal cell growth and development. When EGFR is inhibited by N-[(furan-2-yl)methyl]-4-phenoxybenzene-1-sulfonamide, it disrupts the downstream effects of this pathway, potentially leading to the inhibition of cell growth and proliferation .
Result of Action
The molecular and cellular effects of N-[(furan-2-yl)methyl]-4-phenoxybenzene-1-sulfonamide’s action primarily involve the inhibition of cell growth and proliferation due to its interaction with EGFR . This can lead to the suppression of tumor growth in cancers where EGFR is overexpressed .
Analyse Biochimique
Biochemical Properties
N-(furan-2-ylmethyl)-4-phenoxybenzenesulfonamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as monoamine oxidase (MAO), which is involved in the breakdown of neurotransmitters . The interaction between this compound and MAO results in the formation of a flavin adduct, which alters the enzyme’s activity . Additionally, this compound may interact with other proteins and receptors, influencing their function and activity.
Cellular Effects
This compound has been observed to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to impact the epidermal growth factor receptor (EGFR) signaling pathway, which plays a crucial role in cell proliferation and survival . By inhibiting EGFR, this compound can reduce cell proliferation and induce apoptosis in cancer cells . Furthermore, this compound may affect gene expression by altering the transcriptional activity of specific genes involved in cellular metabolism and stress response.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to the active site of MAO, forming a covalent adduct with the flavin cofactor, which inhibits the enzyme’s activity . Additionally, this compound interacts with EGFR, blocking its activation and downstream signaling . These interactions result in the modulation of various cellular processes, including neurotransmitter metabolism, cell proliferation, and apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that this compound is rapidly metabolized in the presence of rat microsomes, producing a hydroxylated derivative . This metabolic transformation may affect the compound’s activity and its interactions with biomolecules. Long-term exposure to this compound has been associated with sustained inhibition of MAO and EGFR, leading to prolonged effects on neurotransmitter levels and cell proliferation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to selectively inhibit MAO and EGFR, resulting in beneficial effects on neurotransmitter metabolism and cancer cell proliferation . At higher doses, this compound may exhibit toxic or adverse effects, such as oxidative stress and cellular damage. These threshold effects highlight the importance of optimizing the dosage to achieve the desired therapeutic outcomes while minimizing potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity and effects. This compound is metabolized by cytochrome P450 enzymes, which catalyze its hydroxylation and subsequent degradation . The metabolic transformation of this compound can affect its interactions with biomolecules and its overall efficacy. Additionally, this compound may influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in neurotransmitter metabolism and cellular signaling.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its activity and effects. This compound is transported across cell membranes by specific transporters and binding proteins, which facilitate its uptake and localization . Once inside the cells, this compound can accumulate in specific compartments, such as the cytoplasm and nucleus, where it interacts with target biomolecules. The distribution of this compound within tissues can also influence its therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. This compound is directed to specific compartments or organelles by targeting signals and post-translational modifications. For example, this compound may localize to the mitochondria, where it interacts with MAO and influences neurotransmitter metabolism . Additionally, this compound can be found in the nucleus, where it modulates gene expression and cellular signaling pathways. The subcellular localization of this compound is essential for its biochemical and cellular effects.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-4-phenoxybenzenesulfonamide typically involves the reaction of 4-phenoxybenzenesulfonyl chloride with furan-2-ylmethanamine. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the reaction. Microwave-assisted synthesis, in particular, has been shown to significantly reduce reaction times and improve yields for similar compounds .
Analyse Des Réactions Chimiques
Types of Reactions
N-(furan-2-ylmethyl)-4-phenoxybenzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the phenoxy group.
Major Products
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used
Applications De Recherche Scientifique
N-(furan-2-ylmethyl)-4-phenoxybenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antibacterial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(furan-2-ylmethyl)-N-methylprop-2-yn-1-amine: Known for its neurochemical properties and potential as a monoamine oxidase inhibitor.
N-(furan-2-ylmethylene)-2-hydroxybenzohydrazide: Studied for its metal chelation properties and biological activities.
Uniqueness
N-(furan-2-ylmethyl)-4-phenoxybenzenesulfonamide is unique due to its combination of a furan ring, phenoxy group, and sulfonamide group, which confer specific chemical reactivity and potential biological activities. This combination of functional groups is not commonly found in other similar compounds, making it a valuable compound for various research applications .
Propriétés
IUPAC Name |
N-(furan-2-ylmethyl)-4-phenoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO4S/c19-23(20,18-13-16-7-4-12-21-16)17-10-8-15(9-11-17)22-14-5-2-1-3-6-14/h1-12,18H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVGWDFGKQSAHIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)S(=O)(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B2613070.png)
![2-(2-fluorophenoxy)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)propanamide](/img/structure/B2613072.png)


![2-(ethylsulfanyl)-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]benzamide](/img/structure/B2613078.png)
![methyl 3-(8-(2,5-dimethoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2613080.png)

![2-{[5-(4-chlorophenyl)-2-(3-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2613082.png)

![4-[(1-cyclobutanecarbonylpiperidin-4-yl)oxy]-6-methyl-2H-pyran-2-one](/img/structure/B2613087.png)




